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Compound of Interest

Compound Name: 3-(Benzyloxy)butan-2-one

CAS No.: 113133-46-3

Cat. No.: B1278772

Get Quote

Executive Summary
3-(Benzyloxy)butan-2-one (CAS: 98168-70-8) is a pivotal chiral building block in organic

synthesis, frequently employed in the construction of polyketides, stereoselective aldol

reactions, and the development of pharmaceutical intermediates.[1][2][3][4] Structurally, it

consists of a 2-butanone backbone with a benzyloxy protecting group at the

-position (C3). Its utility stems from the ability to unmask the hydroxyl group via hydrogenolysis
after skeletal construction is complete.

This technical guide provides a rigorous spectroscopic characterization of the compound,

detailing Nuclear Magnetic Resonance (

H and

C NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data. It is designed to serve
as a reference standard for researchers validating the identity and purity of this intermediate.
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Chemical Identity & Physicochemical Properties[1]
[5][6][7]

Property Data

IUPAC Name 3-(Benzyloxy)butan-2-one

CAS Number 98168-70-8

Molecular Formula

Molecular Weight 178.23 g/mol

Physical State Colorless to pale yellow oil

Chirality
Contains one stereocenter at C3. (Available as

racemate, (R), or (S))

Boiling Point ~110-115 °C (at 2 mmHg)

Solubility

Soluble in

,

, Acetone, Ethyl Acetate

Synthetic Pathway & Context
Understanding the synthesis is critical for interpreting spectroscopic impurities (e.g., residual

benzyl bromide or toluene). The standard preparation involves the Williamson ether synthesis

of 3-hydroxybutan-2-one (acetoin) with benzyl bromide, often mediated by silver(I) oxide (

) to prevent racemization or side reactions associated with strong bases.

Workflow Diagram: Synthesis of 3-(Benzyloxy)butan-2-
one
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3-Hydroxybutan-2-one
(Acetoin)

Transition State
(Ag-Complexation)

 Activation

BnBr / Ag2O
(Solvent: CH2Cl2 or Toluene)

3-(Benzyloxy)butan-2-one SN2 Attack

Byproducts:
AgBr + H2O

Click to download full resolution via product page

Caption: Silver-mediated benzylation of acetoin to yield 3-(benzyloxy)butan-2-one.

Spectroscopic Characterization
Proton NMR ( H NMR)
The

H NMR spectrum is characterized by the distinct benzylic system and the chiral methine proton.

Solvent:

[5]

Frequency: 400 MHz (Recommended)[5]
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Shift (

, ppm)
Multiplicity Integration Assignment

Structural
Insight

7.30 – 7.40 Multiplet (m) 5H

Phenyl group

protons

(ortho/meta/para

overlap).

4.55
AB Quartet (

Hz)
2H

Benzylic protons

are

diastereotopic

due to the

adjacent chiral

center at C3.

They often

appear as two

doublets or a

quartet rather

than a singlet.

3.92
Quartet (

Hz)
1H

The methine

proton.

Deshielded by

both the oxygen

and the carbonyl

group.

2.20 Singlet (s) 3H

Methyl ketone.

Characteristic

singlet for methyl

alpha to a

carbonyl.

1.35
Doublet (

Hz)
3H

Terminal methyl

group coupled to

the C3 methine.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1278772?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Expert Insight: The splitting of the benzylic protons (~4.55 ppm) is a key purity indicator. If this

signal appears as a sharp singlet, it may indicate rapid exchange or lack of chiral resolution,

but in high-field NMR, the diastereotopic nature (AB system) is usually resolved.

Carbon-13 NMR ( C NMR)
The

C spectrum confirms the skeletal structure, specifically the ketone carbonyl and the ether
linkage.

Shift (

, ppm)
Type Assignment Notes

211.5 (Ketone)
Typical aliphatic

ketone shift.

137.5 Ar-
Quaternary aromatic

carbon attached to the

methylene.

128.5, 127.9, 127.8 Ar- Typical aromatic

signals.

83.2

Methine carbon.

Significantly downfield

due to direct

attachment to

Oxygen.

71.8 Benzylic methylene.

25.5 Methyl ketone carbon.

17.8
Terminal methyl

carbon.

Infrared Spectroscopy (FT-IR)
Method: Thin film (neat) on NaCl or KBr plates.
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Wavenumber (

)
Intensity Assignment Functional Group

3060, 3030 Weak stretch (sp2) Aromatic ring protons.

2980, 2935 Medium stretch (sp3)
Alkyl chains

(methyl/methine).

1715 - 1718 Strong stretch

Key Diagnostic:

Saturated acyclic

ketone.

1105 - 1115 Strong stretch
Aliphatic ether

linkage.

740, 698 Medium bend

Monosubstituted

benzene ring (out-of-

plane).

Mass Spectrometry (EI-MS)
The fragmentation pattern is dominated by the stability of the benzyl cation (tropylium ion) and

the cleavage alpha to the carbonyl.

Key Fragments:

m/z 178: Molecular Ion (

). Usually weak or absent.

m/z 135: Loss of Acetyl group (

).

m/z 91:Base Peak. Tropylium ion (

).

m/z 43: Acetyl cation (
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).

Fragmentation Logic Diagram

Molecular Ion
[M]+ • (m/z 178)

Alpha Cleavage C-O Bond Cleavage

Acetyl Cation
[CH3-C=O]+

(m/z 43)

Ether Radical
[Bn-O-CH-CH3]•

Tropylium Ion
[C7H7]+
(m/z 91)

(Base Peak)

Click to download full resolution via product page

Caption: Primary EI-MS fragmentation pathways for 3-(benzyloxy)butan-2-one.

Quality Control & Troubleshooting
When analyzing synthetic samples of 3-(benzyloxy)butan-2-one, researchers should be

vigilant for specific impurities that complicate spectral interpretation.

Residual Benzyl Bromide: Look for a singlet at

4.50 ppm in

H NMR (distinct from the product's AB quartet) and a triplet at

3.40 ppm (if

protons are shifted).

Acetoin Dimer: Acetoin can dimerize. Look for broad signals around

3.5 - 4.2 ppm.
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Benzyl Alcohol: A common hydrolysis byproduct. Look for a singlet at

4.6 ppm and aromatic signals that do not integrate perfectly with the ketone methine.

Protocol Validation: To confirm the integrity of the ether linkage, a simple

shake test in NMR is recommended. The methine proton at

3.92 should not exchange (disappear), whereas any residual acetoin hydroxyl proton would
exchange.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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